molecular formula C9H8BrNO B1290045 5-Bromo-2-methylisoindolin-1-one CAS No. 868066-91-5

5-Bromo-2-methylisoindolin-1-one

Cat. No.: B1290045
CAS No.: 868066-91-5
M. Wt: 226.07 g/mol
InChI Key: WRFZBWHXIGUNLQ-UHFFFAOYSA-N
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Description

5-Bromo-2-methylisoindolin-1-one: is a chemical compound with the molecular formula C9H8BrNO and a molecular weight of 226.07 g/mol It is a derivative of isoindolinone, featuring a bromine atom at the 5-position and a methyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-methylisoindolin-1-one typically involves the bromination of 2-methylisoindolin-1-one. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-Bromo-2-methylisoindolin-1-one can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction Reactions: Reduction of the carbonyl group in the isoindolinone ring can lead to the formation of alcohol derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) or ethanol.

Major Products:

    Substitution Products: Various substituted isoindolinones depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Alcohol derivatives of isoindolinone.

Scientific Research Applications

Chemistry: 5-Bromo-2-methylisoindolin-1-one is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its derivatives are tested for their efficacy against various biological targets.

Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic properties and are investigated for their potential use in treating diseases.

Industry: The compound finds applications in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Bromo-2-methylisoindolin-1-one and its derivatives largely depends on the specific biological target they interact with. Generally, the compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atom and the isoindolinone core play crucial roles in the binding affinity and specificity towards the target molecules.

Comparison with Similar Compounds

    5-Bromo-2-methylisoindole: Similar structure but lacks the carbonyl group.

    5-Bromo-2-methylindole: Similar structure but with a different ring system.

    5-Bromo-2-methylbenzofuran: Similar structure but with an oxygen atom in the ring.

Uniqueness: 5-Bromo-2-methylisoindolin-1-one is unique due to the presence of both the bromine atom and the isoindolinone core, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

5-bromo-2-methyl-3H-isoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-11-5-6-4-7(10)2-3-8(6)9(11)12/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFZBWHXIGUNLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(C1=O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631091
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868066-91-5
Record name 5-Bromo-2-methyl-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 150 mL sealed tube was charged with 4-bromo-2-(hydroxymethyl)-N-methylbenzamide (3.34 g, 13.7 mmol) and 1,3-dimethylimidazolidin-2-one (40.4 ml, 369 mmol). The solution was cooled to 0° C. and Isopropylmagnesium chloride (15.3 ml, 30.5 mmol) was added slowly. The tube was capped and the reaction mixture was stirred at room temperature for 30 minutes. This was recooled to 0° C. and N,N,N,N-tetramethylphosphorodiamidoyl chloride (2.64 ml, 17.8 mmol) was added in one portion; this mixture was stirred at room temperature for 4 hours. The tube was placed in a 150° C. oil bath for 1 hour. The mixture was then diluted with EtOAc (100 mL), then washed with 1M aqueous HCl. The aqueous layer was extracted with ethyl acetate (3×100 mL) and then the combined organics were washed with water (100 mL) and brine (100 mL), dried with MgSO4, filtered, then concentrated to give a yellow oil. This was purified by column chromatography, eluting with 1-4% MeOH/DCM to give 5-bromo-2-methylisoindolin-1-one (1.774 g, 57.3% yield) as a yellow solid.
Quantity
3.34 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Quantity
15.3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,N,N-tetramethylphosphorodiamidoyl chloride
Quantity
2.64 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of methyl 4-bromo-2-(bromomethyl)benzoate (410 mmol) in MeNH2/MeOH (1500 mL) was heated to reflux and stirred for 18 h. The reaction mixture was concentrated and the residue was purified by chromatography on silica eluting with petroleum ether/ethyl acetate (6:1 to 3:1) to afford the sub-titled compound (48.5 g).
Quantity
410 mmol
Type
reactant
Reaction Step One
Name
MeNH2 MeOH
Quantity
1500 mL
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

Methyl 4-bromo-2-(bromomethyl)benzoate (0.153 g, 0.497 mmol) was suspended in methanamine (2M solution in MeOH, 2.484 mL, 4.97 mmol) and the mixture was heated to reflux (90° C.) for 24 hours. The reaction mixture was cooled, concentrated in vacuo, and dried under high vacuum to give the title compound (0.112 g). 1H NMR (500 MHz, CDCl3) δ ppm 3.19 (s, 3 H), 4.36 (s, 2 H), 7.57-7.62 (m, 2 H), 7.70 (d, J=8.30 Hz, 1 H); ESI-MS m/z [M+H]+ 226.3.
Quantity
0.153 g
Type
reactant
Reaction Step One
Quantity
2.484 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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